molecular formula C7H13ClO3 B12442280 3-Chloro-1,1-diethoxypropan-2-one

3-Chloro-1,1-diethoxypropan-2-one

Cat. No.: B12442280
M. Wt: 180.63 g/mol
InChI Key: ZHLVNNGLCOHLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,1-diethoxypropan-2-one: is an organic compound with the molecular formula C7H13ClO3. It is characterized by the presence of a chlorine atom, two ethoxy groups, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,1-diethoxypropan-2-one typically involves the reaction of 3-chloropropionaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then oxidized to yield the desired ketone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,1-diethoxypropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-diethoxypropan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom and the ketone group are key reactive sites that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. Additionally, the ketone group can undergo reduction or oxidation, leading to the formation of secondary alcohols or carboxylic acids, respectively .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H13ClO3

Molecular Weight

180.63 g/mol

IUPAC Name

3-chloro-1,1-diethoxypropan-2-one

InChI

InChI=1S/C7H13ClO3/c1-3-10-7(11-4-2)6(9)5-8/h7H,3-5H2,1-2H3

InChI Key

ZHLVNNGLCOHLAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)CCl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.